molecular formula C10H13N4O7PS B026249 Thioinosinic acid CAS No. 53-83-8

Thioinosinic acid

Cat. No.: B026249
CAS No.: 53-83-8
M. Wt: 364.27 g/mol
InChI Key: ZKRFOXLVOKTUTA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thioinosinic acid, also known as thioinosine monophosphate (TIMP), is an intermediate metabolite of azathioprine, an immunosuppressive drug . Its primary targets are the purine and protein synthesis pathways in lymphocytes .

Mode of Action

This compound exerts its action by inhibiting purine and protein synthesis in lymphocytes . This inhibition is achieved through the incorporation of the active metabolite 6-thioguanine nucleotide (6-TGN) into nucleic acids instead of guanine nucleotides .

Biochemical Pathways

Azathioprine is transformed into 6-mercaptopurine (6-MP) via a glutathione-dependent process . After intracellular uptake, 6-MP undergoes complex enzymatic transformations, leading to the production of the active metabolite 6-TGN . 6-MP can alternatively take two other competing pathways; it can be oxidized to inactive 6-thiouric acid (6-TUA) by xanthine oxidase (XO) or can be metabolized to 6-methylmercaptopurine (6-MMP) by thiopurine methyltransferase .

Pharmacokinetics

The pharmacokinetics of this compound involves the metabolism of azathioprine to 6-MP, which is then rapidly eliminated from the blood and oxidized or methylated in erythrocytes and the liver . No azathioprine or mercaptopurine is detectable in urine after 8 hours .

Result of Action

The result of this compound’s action is the immunosuppressive effect, which is achieved by inhibiting purine and protein synthesis in lymphocytes . This leads to a decrease in the proliferation of immune cells, thereby reducing the immune response.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a subgroup of patients, known as “shunters,” preferentially produce 6-MMP instead of 6-TGN, therefore displaying thiopurine resistance and risk for hepatotoxicity . Furthermore, the correlation between the thiopurine dose and the 6-TGN level was found to be weak, indicating wide variability in 6-TGN levels among patients treated with weight-based thiopurine .

Biochemical Analysis

Biochemical Properties

Thioinosinic acid is involved in a variety of biochemical reactions. It interacts with several enzymes and proteins, playing a significant role in the metabolic processes of the body. For instance, it is a key player in the metabolism of azathioprine . The nature of these interactions is complex and involves a series of biochemical transformations .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been found to exhibit notable antiviral efficacy against SARS-CoV-2 in the Calu-3 cell line .

Molecular Mechanism

The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound has been found to significantly reduce viral loads in mouse lungs, indicating its potent molecular mechanism of action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies detailing these effects are limited, it is known that this compound significantly reduces viral loads in mouse lungs , indicating its potential therapeutic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Specifically, it is a key intermediate in the metabolism of azathioprine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioinosinic acid can be synthesized through the phosphorylation of thioinosine. The process involves the reaction of thioinosine with phosphoric acid under controlled conditions to yield this compound . The reaction typically requires a catalyst and is conducted at a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of thioinosine and phosphoric acid into the reactor, where the reaction takes place under controlled conditions. The product is then purified through crystallization and filtration to obtain high-purity this compound .

Properties

IUPAC Name

[3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRFOXLVOKTUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4O7PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-83-8
Record name Thioinosinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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